2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine
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Description
“2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine” is a heterocyclic organic compound . It is also known by other names such as “2,2’-DIPICOLYLAMINE”, “dipicolylamine”, “DI- (2-PICOLYL)AMINE”, “Bispicolylamine”, “NSC 176070”, “BIS-2-PICOLYLAMINE”, “Dimethylpyridinamine”, “N,N-Di-2-picolylamine”, “PICOLYLAMINE (BIS-2-)”, and "Di- (2-picolyl)aMine 97%" .
Synthesis Analysis
The synthesis of “this compound” involves the addition of 2-aldehyde pyridine (10mmol) in a 100mL three-necked flask. Under stirring conditions, a methanol solution of 2-aminomethyl pyridine (10mmol) is added dropwise to 2-aldehyde pyridine. After the addition is complete, it is stirred at room temperature for 10 hours. Sodium borohydride (20mmol) is then slowly added to the reaction system in batches. The reaction solution changes from brown to light yellow. After stirring overnight at room temperature, the solvent is evaporated under reduced pressure, and then 20mL of distilled water is added. Under stirring, it is adjusted to neutral pH with 32% dilute hydrochloric acid, extracted with dichloromethane (3×30mL), the lower yellow solution is collected, dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure to obtain a yellow liquid with a yield of 95% .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 139-141 °C/1 mmHg (lit.), a density of 1.107 g/mL at 25 °C (lit.), a refractive index of n 20/D 1.578 (lit.), and a flash point of >230 °F. It is stored under inert gas (nitrogen or Argon) at 2–8 °C. It is partially miscible with water (lit.) and has a pKa of 5.89±0.20 (Predicted). It appears as a clear liquid and is white to yellow in color .Scientific Research Applications
Chemical Synthesis and Structural Diversity
- The compound is used in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. These reactions have yielded a range of derivatives including dithiocarbamates, thioethers, and various alkylated azoles (Roman, 2013).
Polymer Modification and Medical Applications
- In the field of polymer science, amines similar to 2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine have been used to modify poly vinyl alcohol/acrylic acid hydrogels. These modified polymers exhibit enhanced thermal stability and have shown promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).
Facile Synthesis of Flexible Ligands
- The compound has been involved in the synthesis of flexible ligands like bis(pyrazol-1-yl)alkanes. This synthesis is performed in a superbasic medium and is significant for producing a variety of ligands used in various chemical reactions (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Intermolecular Hydrogen Bonding Studies
- Research has been conducted on compounds structurally related to this compound to understand intermolecular hydrogen bonding, which is a fundamental aspect in molecular recognition and is critical in the field of crystallography and drug design (Wash, Maverick, Chiefari, & Lightner, 1997).
Synthesis of Heterocyclic Compounds
- It has been used as a base structure in synthesizing various heterocyclic compounds like triazoles, oxadiazoles, and thiadiazoles. These compounds are significant due to their potential applications in pharmaceuticals and agrochemicals (El-Essawy & Rady, 2011).
Synthesis of Pyrans
- In organic chemistry, it is utilized in the synthesis of 2-amino-4H-pyrans, an important group of compounds known for their applications in pharmaceuticals and as intermediates in organic synthesis (Zonouzi, Kazemi, & Nezamabadi, 2006).
Properties
IUPAC Name |
2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)8-12-7-9-6-11-4-5-13-9/h4-6,12H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKQLOIPICSWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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